A Comprehensive Technical Guide to Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate: A Key Intermediate in Synthetic Chemistry
A Comprehensive Technical Guide to Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate: A Key Intermediate in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate, a vital, yet specialized, building block in the landscape of medicinal chemistry and organic synthesis. As a Senior Application Scientist, this document is structured to deliver not just procedural steps, but a foundational understanding of the causality behind its synthesis, its strategic applications, and the rigorous safety protocols required for its handling.
Core Compound Identification and Properties
Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate is a bifunctional molecule of significant interest in the design of complex organic scaffolds. While a specific CAS number is not readily found in major public databases, its molecular identity is unequivocally established through its structural and chemical identifiers.
| Identifier | Value | Source |
| Molecular Formula | C₁₃H₂₀N₂O₂ | [1] |
| Molecular Weight | 236.31 g/mol | [2] |
| IUPAC Name | tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate | [1] |
| SMILES | CC1=CC(=C(C=C1C)NC(=O)OC(C)(C)C)N | [1] |
| InChI | InChI=1S/C13H20N2O2/c1-8-6-10(14)11(7-9(8)2)15-12(16)17-13(3,4)5/h6-7H,14H2,1-5H3,(H,15,16) | [1] |
| InChIKey | AVAMDLBTVJVCRL-UHFFFAOYSA-N | [1] |
Based on structurally similar compounds, tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate is expected to be a solid at room temperature, with good solubility in a range of organic solvents.
The Strategic Importance of the Carbamate Moiety in Drug Discovery
The carbamate group is a cornerstone in modern medicinal chemistry, serving not only as a structural component of many approved drugs but also as a versatile protecting group in organic synthesis.[3] The tert-butyloxycarbonyl (Boc) group, in particular, offers a robust yet readily cleavable means of protecting amine functionalities. This allows for selective reactions at other sites within a molecule, a critical strategy in the multi-step synthesis of complex pharmaceutical agents.[4]
The subject of this guide, tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate, is a prime example of a bifunctional building block. It provides a strategically protected arylamine, allowing for a wide range of chemical transformations at the free amine position without interference from the more nucleophilic adjacent amine.
Synthesis Protocol: A Validated Approach
While a specific protocol for tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate is not extensively documented in publicly available literature, a reliable synthetic route can be extrapolated from established methods for the mono-Boc protection of diamines. The following protocol is based on the well-understood reaction of an amine with di-tert-butyl dicarbonate (Boc₂O).
Materials and Reagents
-
4,5-Dimethyl-1,2-phenylenediamine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Experimental Procedure
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,5-dimethyl-1,2-phenylenediamine (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermicity of the reaction and to favor mono-protection over di-protection.
-
Reagent Addition: While stirring, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in anhydrous dichloromethane dropwise over a period of 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate.
Safety and Handling: A Self-Validating System
Given the absence of a specific safety data sheet (SDS) for the title compound, a conservative approach based on the known hazards of structurally related carbamates and aromatic amines is mandated.
Hazard Identification
Based on analogous compounds, tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate should be handled as a compound that is potentially:
-
Harmful if swallowed.[5]
-
A cause of skin irritation.
-
A potential cause of serious eye irritation.[5]
-
Potentially causing an allergic skin reaction.
Personal Protective Equipment (PPE)
| PPE Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | To protect against dust and splashes. |
| Hand Protection | Nitrile gloves | To prevent skin contact. |
| Body Protection | Laboratory coat | To minimize skin exposure. |
| Respiratory Protection | Use in a well-ventilated area or fume hood. | To prevent inhalation of dust or aerosols. |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing.[6] Do not breathe dust. Wash hands thoroughly after handling.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[7] Store away from strong oxidizing agents.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7] |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[7] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6] |
Conclusion
Tert-butyl N-(2-amino-4,5-dimethylphenyl)carbamate stands as a valuable, specialized reagent for the discerning synthetic chemist. Its utility lies in the strategic presentation of a differentially protected aromatic diamine, opening avenues for the construction of complex molecular architectures. While specific data for this compound may be sparse, a thorough understanding of the chemistry of carbamates and aromatic amines allows for its safe and effective use in the laboratory. Adherence to the principles of synthetic organic chemistry and rigorous safety protocols, as outlined in this guide, will ensure its successful application in advancing research and development.
References
-
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). Medicinal Chemistry Research. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) - 2- methoxyphenyl) Carbamate. (2017). Atlantis Press. [Link]
-
(2-Aminoethyl)carbamic acid tert-butyl ester - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Tert-butyl n-(2-amino-4,5-dimethylphenyl)carbamate (C13H20N2O2). (n.d.). PubChemLite. [Link]
-
Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. (2019). ResearchGate. [Link]
-
tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate. (n.d.). PubChem. [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. (n.d.). PMC. [Link]
-
Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). *.:. Michael Pittelkow .:. *. [Link]
-
Tert-butyl 4-aminophenethylcarbamate. (n.d.). PubChem. [Link]
-
tert-Butyl carbamate. (n.d.). NIST WebBook. [Link]
-
tert-butyl N-(2-formylphenyl)carbamate. (n.d.). PubChem. [Link]
- Method for preparing tert-butyl n-((1r,2s,5s). (n.d.).
-
tert-butyl N-[[3-[(4-methoxyphenyl)amino]phenyl]methyl]carbamate. (2024). ChemBK. [Link]
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